BenchChemオンラインストアへようこそ!

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Physicochemical properties Lipophilicity Drug-likeness

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative carrying a methyl substituent at the 4-position and a trifluoromethyl group at the 2-position of the fused bicyclic core. With molecular formula C₉H₇F₃N₂ and molecular weight 200.16 g/mol, it is supplied at purities of 97–98% by several specialty chemical vendors.

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
CAS No. 6742-83-2
Cat. No. B11769464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
CAS6742-83-2
Molecular FormulaC9H7F3N2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H7F3N2/c1-5-3-2-4-6-7(5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyVSIDZHZJJPABSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 6742-83-2): Core Benzimidazole Building Block for Antiparasitic and Kinase-Targeted Research


4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative carrying a methyl substituent at the 4-position and a trifluoromethyl group at the 2-position of the fused bicyclic core . With molecular formula C₉H₇F₃N₂ and molecular weight 200.16 g/mol, it is supplied at purities of 97–98% by several specialty chemical vendors . The compound belongs to the 2-(trifluoromethyl)benzimidazole family, which has demonstrated potent antiprotozoal activity in vitro against Giardia intestinalis and Trichomonas vaginalis with IC₅₀ values below 1 µM for several analogs, significantly outperforming the clinical standards metronidazole and albendazole [1]. Its structural features—the electron-withdrawing CF₃ group and the 4-methyl substituent—make it a valuable scaffold for medicinal chemistry programs targeting parasitic diseases, kinase inhibition, and antimicrobial drug discovery.

Why 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs in Lead Optimization


Within the 2-(trifluoromethyl)benzimidazole chemotype, both the presence and the precise location of the methyl substituent critically modulate biological activity and physicochemical properties [1]. The unsubstituted parent compound 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) possesses a lower computed logP (~2.58) and lacks the steric and electronic influence of the 4-methyl group, which can alter target binding and metabolic stability [2]. Positional isomers—such as 5-methyl-2-(trifluoromethyl)-1H-benzimidazole—exhibit distinct antiparasitic profiles; SAR studies have demonstrated that 5- and 6-substituent variations produce up to several-fold differences in IC₅₀ values against protozoa [1]. Furthermore, the 4-methyl substitution pattern is less common among commercial 2-(trifluoromethyl)benzimidazole building blocks, making 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole a specific tool for exploring structure-activity relationships that cannot be interrogated with the more widely available 5- or 6-substituted analogs [3]. Generic substitution with a different positional isomer or the des-methyl analog therefore risks losing the precise activity profile required for a given lead series.

Quantitative Differentiation Evidence for 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Relative to Closest Analogs


XLogP3-AA of 2.8 Confers Higher Lipophilicity Than the Unsubstituted Parent Compound

The calculated partition coefficient (XLogP3-AA) of 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is 2.8, compared to 2.58 for the unsubstituted parent 2-(trifluoromethyl)-1H-benzimidazole [1]. A logP difference of +0.22 units indicates a measurable increase in lipophilicity imparted by the 4-methyl substituent. This shift is meaningful because antiparasitic activity within the 2-(trifluoromethyl)benzimidazole series has been shown to be influenced by lipophilicity, hydrogen-bond donor count, and molecular volume [2].

Physicochemical properties Lipophilicity Drug-likeness

Class-Level Antiprotozoal Potency: 2-(Trifluoromethyl)benzimidazoles Achieve IC₅₀ < 1 µM Against Giardia intestinalis and Trichomonas vaginalis, Surpassing Metronidazole and Albendazole

In a head-to-head in vitro study, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position substituents were tested against Giardia intestinalis and Trichomonas vaginalis. Several analogues demonstrated IC₅₀ values < 1 µM against both species, making them significantly more potent than metronidazole and albendazole [1]. The parent compound 2-(trifluoromethyl)-1H-benzimidazole (1) showed higher activity than metronidazole, and 5(6)-chloro-2-(trifluoromethyl)-1H-benzimidazole (2) showed equal activity [1]. Compound 4, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was 14 times more active than albendazole against T. vaginalis (IC₅₀ ~0.46 µM vs. albendazole IC₅₀ ~6.4 µM) [1]. While direct IC₅₀ data for 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has not been published in this assay system, the class-level SAR indicates that substituent identity and position on the benzimidazole ring are critical determinants of potency [1][2].

Antiparasitic Giardia intestinalis Trichomonas vaginalis

Commercially Available at 97–98% Purity from Multiple Vendors, Enabling Reproducible Structure-Activity Studies

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is available from at least three specialty chemical suppliers at certified purities of 97% (Alfa Chemistry, CheMenu) and 98% (Leyan) . This contrasts with the unsubstituted parent 2-(trifluoromethyl)-1H-benzimidazole, which is typically offered at 95% purity . The higher available purity reduces the need for in-house repurification prior to biological testing, and the multi-vendor availability provides supply chain redundancy critical for sustained lead optimization campaigns.

Chemical procurement Purity Reproducibility

Distinct Hydrogen-Bond Donor/Acceptor Profile Differentiates from 4-Chloro-2-(trifluoromethyl)-1H-benzimidazole for Target Engagement Optimization

4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole possesses 1 hydrogen-bond donor and 4 hydrogen-bond acceptors (two from the benzimidazole core nitrogens and two from fluorine atoms of the CF₃ group) . The closely related 4-chloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 86604-86-6) replaces the methyl group with a chlorine atom, which increases the hydrogen-bond acceptor count to 5 (one additional from chlorine) while maintaining 1 donor . This difference in H-bond capacity can significantly alter binding interactions with biological targets such as kinase ATP-binding pockets or protozoal enzyme active sites, where precise hydrogen-bond networks govern inhibitor potency and selectivity.

Medicinal chemistry Hydrogen bonding Target engagement

Optimal Research and Procurement Scenarios for 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Based on Comparative Evidence


Antiparasitic Lead Optimization Requiring a 4-Substituted 2-(Trifluoromethyl)benzimidazole Scaffold with Validated Class-Level Potency

Investigators developing new treatments for giardiasis or trichomoniasis can deploy 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as a core scaffold. The 2-(trifluoromethyl)benzimidazole chemotype has demonstrated IC₅₀ values below 1 µM against both Giardia intestinalis and Trichomonas vaginalis in vitro, outperforming metronidazole and albendazole [1]. The 4-methyl substituent provides a specific vector for SAR expansion distinct from the more extensively studied 5- and 6-position analogs, enabling exploration of underexploited chemical space within this validated antiparasitic series [2].

Kinase Inhibitor Medicinal Chemistry Requiring a Lipophilic, Low-Rotatable-Bond Benzimidazole Core for ATP-Binding Site Targeting

With a computed XLogP3-AA of 2.8 and zero rotatable bonds, 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole offers a rigid, lipophilic benzimidazole core suitable for ATP-competitive kinase inhibitor design [1]. The higher lipophilicity relative to the des-methyl parent (logP 2.58) may enhance passive membrane permeability, a critical parameter for intracellular kinase target engagement [2]. The 4-methyl group also provides a synthetic handle for further functionalization or can be retained to occupy hydrophobic pockets adjacent to the hinge-binding region of kinase active sites .

Structure-Activity Relationship Studies Differentiating Positional Isomer Contributions to Antiprotozoal Selectivity and Metabolic Stability

Researchers aiming to map the contribution of methyl group position to antiprotozoal activity and metabolic stability can use 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as a direct comparator to 5-methyl and 6-methyl positional isomers. SAR studies have established that substituent position on the benzimidazole ring profoundly influences both potency (up to several-fold differences in IC₅₀) and physicochemical properties [1]. Systematic comparison of the 4-, 5-, and 6-methyl analogs within the same assay platform enables deconvolution of positional effects on target binding, a key step in rational lead optimization [2].

Procurement for Academic or Industrial Screening Libraries Requiring High-Purity, Multi-Vendor Benzimidazole Building Blocks

For screening library assembly, 4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is available at 97–98% purity from at least three independent vendors (Alfa Chemistry, Leyan, CheMenu), providing supply chain resilience and competitive pricing [1][2]. The 2–3% purity advantage over the more common unsubstituted parent compound reduces the risk of false-positive or false-negative hits in high-throughput screening campaigns, a practical consideration for procurement decisions in both academic core facilities and industrial hit-finding groups .

Quote Request

Request a Quote for 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.